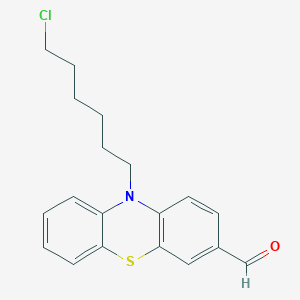
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a 6-chlorohexyl side chain and a carbaldehyde functional group at the 3-position. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 10-(6-chlorohexyl)-10H-phenothiazine, which is then subjected to formylation to introduce the carbaldehyde group at the 3-position. The reaction conditions often involve the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorohexyl side chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 10-(6-Chlorohexyl)-10H-phenothiazine-3-carboxylic acid.
Reduction: 10-(6-Chlorohexyl)-10H-phenothiazine-3-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The chlorohexyl side chain may enhance membrane permeability, facilitating the compound’s entry into cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
10-(6-Chlorohexyl)-10H-phenothiazine: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
10-(6-Bromohexyl)-10H-phenothiazine-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
10-(6-Chlorohexyl)-10H-phenothiazine-3-methanol: The aldehyde group is reduced to an alcohol, altering its chemical properties.
Uniqueness
10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde is unique due to the presence of both the chlorohexyl side chain and the carbaldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918942-95-7 |
|---|---|
Molecular Formula |
C19H20ClNOS |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
10-(6-chlorohexyl)phenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C19H20ClNOS/c20-11-5-1-2-6-12-21-16-7-3-4-8-18(16)23-19-13-15(14-22)9-10-17(19)21/h3-4,7-10,13-14H,1-2,5-6,11-12H2 |
InChI Key |
AGEQCJUBGDSNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)C=O)CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


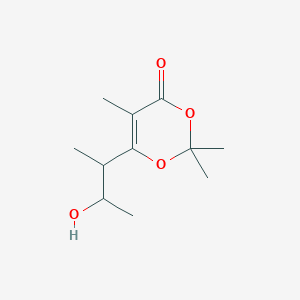
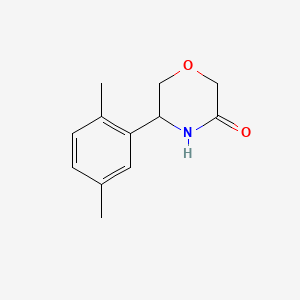
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
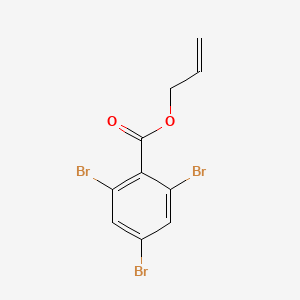
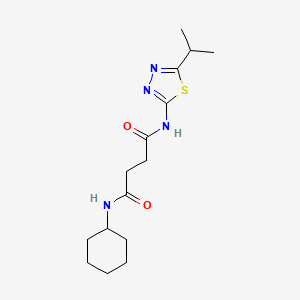
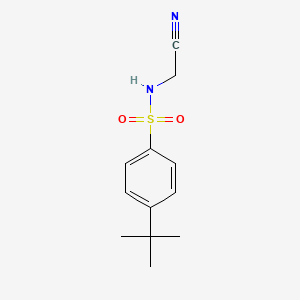
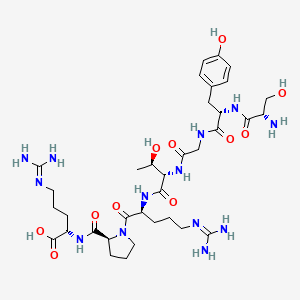
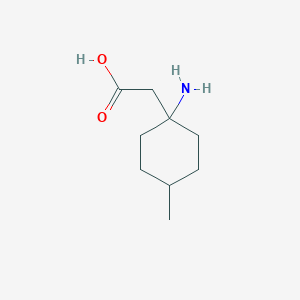

![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)
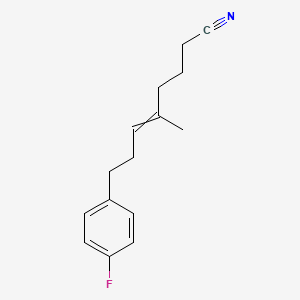
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
